molecular formula C10H13BrClNO B1439684 3-(4-Bromophenoxy)pyrrolidine hydrochloride CAS No. 28491-03-4

3-(4-Bromophenoxy)pyrrolidine hydrochloride

Cat. No. B1439684
CAS RN: 28491-03-4
M. Wt: 278.57 g/mol
InChI Key: FSPGQQCPSVBQPP-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)pyrrolidine hydrochloride (3-BP-Pyr-HCl) is an organic compound with a wide range of applications in the scientific research field. It is a brominated pyrrolidine derivative, which is a type of cyclic amine containing a five-membered ring of nitrogen and carbon atoms. 3-BP-Pyr-HCl is a versatile compound that has been used in a variety of laboratory experiments, including those related to drug development, chemical synthesis, and biochemistry. This article will provide an overview of 3-BP-Pyr-HCl, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a fundamental scaffold in medicinal chemistry for designing compounds aimed at treating various human diseases. The interest in pyrrolidine derivatives stems from their ability to efficiently explore the pharmacophore space due to sp^3 hybridization, contribute to stereochemistry, and offer increased three-dimensional coverage through pseudorotation. This makes pyrrolidine-based compounds promising candidates for developing novel therapeutics with selective biological activities (Li Petri et al., 2021).

Reactivity and Environmental Implications of Bromophenol Derivatives

Bromophenols, such as those derived from bromophenol precursors, undergo various reactions, including oxidation and polymerization, which can lead to the formation of brominated polymeric products. These reactions are of particular concern during water treatment processes, where compounds like potassium permanganate are used. The oxidation of bromophenols by such agents can result in the production of potentially toxic brominated dimeric products, including hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs), highlighting the environmental impact of these compounds (Jiang et al., 2014).

properties

IUPAC Name

3-(4-bromophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPGQQCPSVBQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673797
Record name 3-(4-Bromophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28491-03-4
Record name Pyrrolidine, 3-(4-bromophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28491-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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